1-Hexen-3-one, 5-methyl-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Hexen-3-one, 5-methyl-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)- can be synthesized through various methods. One common method involves the acid hydrolysis and decarboxylation of the corresponding 4-carbetoxy derivative . Another method includes the oxidation of 1-methylcyclohex-1-ene with chromium trioxide in acetic acid . Additionally, cyclization of 3-carbetoxy-6-chlorohept-5-en-2-one with sulfuric acid can also yield this compound .
Industrial Production Methods
In industrial settings, the production of 1-Hexen-3-one, 5-methyl-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)- often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the manufacturer and the desired application of the compound.
Chemical Reactions Analysis
Types of Reactions
1-Hexen-3-one, 5-methyl-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve reagents like halogens or other nucleophiles under specific conditions to replace functional groups on the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield ketones or aldehydes, while reduction reactions produce alcohols.
Scientific Research Applications
1-Hexen-3-one, 5-methyl-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)- has a wide range of applications in scientific research . In chemistry, it is used as a starting material for the synthesis of various organic compounds. In biology and medicine, it is studied for its potential therapeutic properties and its role in biological pathways. In the industry, it is used in the production of fragrances and flavors due to its pleasant aroma .
Mechanism of Action
The mechanism of action of 1-Hexen-3-one, 5-methyl-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)- involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-Hexen-3-one, 5-methyl-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)- is similar to other ionone compounds, such as α-Ionone and γ-Ionone . These compounds share a similar chemical structure and are also known for their aromatic properties.
List of Similar Compounds
- α-Ionone
- γ-Ionone
- β-Ionone
These similar compounds are also used in the fragrance industry and have been studied for their various chemical and biological properties .
Properties
CAS No. |
70092-23-8 |
---|---|
Molecular Formula |
C16H26O |
Molecular Weight |
234.38 g/mol |
IUPAC Name |
(E)-5-methyl-1-(2,6,6-trimethylcyclohex-2-en-1-yl)hex-1-en-3-one |
InChI |
InChI=1S/C16H26O/c1-12(2)11-14(17)8-9-15-13(3)7-6-10-16(15,4)5/h7-9,12,15H,6,10-11H2,1-5H3/b9-8+ |
InChI Key |
QLDFUXZWCMSFEO-CMDGGOBGSA-N |
Isomeric SMILES |
CC1=CCCC(C1/C=C/C(=O)CC(C)C)(C)C |
SMILES |
CC1=CCCC(C1C=CC(=O)CC(C)C)(C)C |
Canonical SMILES |
CC1=CCCC(C1C=CC(=O)CC(C)C)(C)C |
99948-88-6 | |
Origin of Product |
United States |
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